molecular formula C18H15Cl3O4 B14627058 Dimethyl 4,4'-(2,2,2-trichloroethane-1,1-diyl)dibenzoate CAS No. 54545-86-7

Dimethyl 4,4'-(2,2,2-trichloroethane-1,1-diyl)dibenzoate

Cat. No.: B14627058
CAS No.: 54545-86-7
M. Wt: 401.7 g/mol
InChI Key: FJURLROHKYDJDD-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate is a chemical compound that belongs to the family of organochlorine compounds It is structurally characterized by the presence of two benzene rings connected by a trichloroethane moiety, with ester groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate typically involves the esterification of 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate involves several pathways:

Comparison with Similar Compounds

Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate can be compared with other similar compounds such as:

Properties

CAS No.

54545-86-7

Molecular Formula

C18H15Cl3O4

Molecular Weight

401.7 g/mol

IUPAC Name

methyl 4-[2,2,2-trichloro-1-(4-methoxycarbonylphenyl)ethyl]benzoate

InChI

InChI=1S/C18H15Cl3O4/c1-24-16(22)13-7-3-11(4-8-13)15(18(19,20)21)12-5-9-14(10-6-12)17(23)25-2/h3-10,15H,1-2H3

InChI Key

FJURLROHKYDJDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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